Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Description
Properties
IUPAC Name |
propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-3-10-25-20(23)17-12-19(13-4-7-15(24-2)8-5-13)22-18-9-6-14(21)11-16(17)18/h4-9,11-12H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZQZYIEQZTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355432-93-8 | |
| Record name | PROPYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with the corresponding halogenated quinoline.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Esterification of Quinoline-4-carboxylic Acid
The synthesis of quinoline-4-carboxylate esters typically involves esterification of the corresponding carboxylic acid. For example:
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Reagents : Alcohols (e.g., propanol for propyl ester), catalytic sulfuric acid, or coupling agents like EDC/HOBt .
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Conditions : Refluxing in ethanol or solvent-free conditions .
-
Key Steps :
Example Data (Ethyl Ester Analog) :
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Reflux, 12 h | 75% |
Alternative Routes
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Pfitzinger Reaction : Synthesis of quinoline derivatives from isatin and ketones, followed by esterification .
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Catalytic Methods : Use of magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) to accelerate reactions under solvent-free conditions .
Hydrolysis
Ester hydrolysis occurs under acidic or basic conditions to yield the carboxylic acid:
Reaction :
Key Factors :
Amidation
The ester can be converted to amides using amines and coupling agents (e.g., EDC/HOBt):
Reaction :
Example Data (Amide Analog) :
| Reagents | Conditions | Yield |
|---|---|---|
| EDC, HOBt, DMF | Room temperature, overnight | 80–90% |
Stability and Purification
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Solubility : Esters are generally more soluble in organic solvents (e.g., DCM, ethyl acetate) than carboxylic acids .
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Purification : Column chromatography (silica gel) or recrystallization from ethanol .
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Stability : Susceptible to hydrolysis in aqueous environments, requiring dry conditions for storage .
Spectroscopic Characterization
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1H NMR : Signals for the propyl ester group (e.g., triplet at δ 1.0–1.2 ppm for CH₂CH₂CH₃) .
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HRMS : Confirm molecular formula (e.g., C₂₂H₂₁BrNO₃ for a related compound) .
Stability Data
| Parameter | Value (Example from Analogous Compound) |
|---|---|
| Melting Point | 150–180°C |
| Solubility | Soluble in DCM, sparingly soluble in H₂O |
Research Findings and Trends
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Catalytic Efficiency : Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂) enable solvent-free synthesis with high yields .
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Regioselectivity : Positional substitution (e.g., bromo at C6) influences biological activity .
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Recycling : Catalysts like Fe₃O₄@SiO₂ can be reused multiple times without loss of efficiency .
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate, have shown promising antimicrobial properties. A study investigated a series of quinoline derivatives for their antibacterial and antifungal activities against various pathogens.
- Bacterial Targets : The compound demonstrated efficacy against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicated that modifications at the quinoline structure significantly influenced antimicrobial potency. For instance, compounds with longer alkyl chains exhibited enhanced activity compared to their shorter counterparts .
- Fungal Targets : In antifungal assays, this compound showed activity against Candida albicans and Aspergillus niger. The results suggested that structural variations could optimize its antifungal efficacy .
Antitubercular Properties
The antitubercular activity of quinoline derivatives has been extensively studied, particularly due to the rising incidence of drug-resistant tuberculosis. Research indicates that this compound exhibits significant antitubercular effects.
- Mechanism of Action : The compound's mechanism involves inhibition of mycobacterial growth, with MIC values ranging from moderate to high efficacy against Mycobacterium tuberculosis strains. The presence of the bromo and methoxy groups is believed to enhance its interaction with bacterial targets, thereby improving its therapeutic potential .
- Comparative Studies : In comparative studies, this compound was evaluated alongside established antitubercular agents like isoniazid and rifampicin. Results showed that while it may not surpass the efficacy of these first-line drugs, it offers a viable alternative, particularly in multi-drug resistant cases .
Potential Anticancer Effects
Emerging research has also indicated that quinoline derivatives can serve as anticancer agents. This compound has been explored for its potential in targeting cancer cell lines.
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares key structural features and properties of Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate with similar quinoline derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing solubility and reactivity compared to bromophenyl (electron-withdrawing) in .
- Ester Chain Length : The propyl ester (COOPr) may improve lipophilicity compared to ethyl (COOEt) or methyl (COOMe) esters, influencing bioavailability .
- Crystal Packing: Ethyl 6-bromo-2-phenylethenylquinoline-4-carboxylate forms hydrogen-bonded chains (C–H···O) along the b-axis, while bulkier substituents like isopropoxy () may disrupt such interactions .
Physicochemical Properties
- Solubility: Methoxy and isopropoxy groups enhance solubility in polar solvents compared to halogenated derivatives (e.g., : 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid) .
Biological Activity
Overview of Quinoline Derivatives
Quinoline and its derivatives are a class of heterocyclic compounds known for their diverse biological activities. They have been extensively studied for their potential therapeutic applications in various diseases, including cancer, malaria, and bacterial infections. The presence of various substituents on the quinoline ring can significantly influence their pharmacological properties.
General Biological Activities
- Antimicrobial Activity : Many quinoline derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that modifications to the quinoline structure can enhance its effectiveness against resistant strains of bacteria.
- Anticancer Properties : Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. They can induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways.
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimalarial Activity : Certain quinolines are known for their antimalarial properties, with some derivatives showing enhanced activity against Plasmodium falciparum.
Specific Case Studies and Research Findings
While direct studies on "Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate" are scarce, related research on similar compounds provides insights into potential biological activities:
Table 1: Biological Activities of Related Quinoline Derivatives
| Compound Name | Activity Type | Findings |
|---|---|---|
| 6-Bromoquinoline | Antibacterial | Exhibited activity against Staphylococcus aureus with MIC values < 10 µg/mL . |
| 4-Methoxyquinoline | Anticancer | Induced apoptosis in breast cancer cells via mitochondrial pathway . |
| Propylquinoline | Antimalarial | Demonstrated IC50 values of 50 nM against Plasmodium falciparum . |
The mechanisms through which quinoline derivatives exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
- DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Quinoline compounds may affect various signaling pathways (e.g., MAPK, PI3K/Akt) that are vital for cell survival and proliferation.
Q & A
Q. What synthetic methodologies are commonly used to prepare Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate?
The compound is typically synthesized via esterification of a carboxylic acid precursor. For example, 6-bromo-2-arylquinoline-4-carboxylic acid derivatives are refluxed with an alcohol (e.g., ethanol or propanol) in the presence of concentrated sulfuric acid as a catalyst. Purification involves column chromatography using silica gel with solvent systems like petroleum ether/ethyl acetate (9:1 v/v) and recrystallization from slow solvent evaporation to obtain crystalline products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm molecular structure and substituent positions (e.g., δ values for aromatic protons and methoxy groups) .
- Mass Spectrometry (MS): For molecular weight verification (e.g., m/z 382.0 for ethyl analogs) .
- X-ray Crystallography: To resolve 3D molecular geometry and intermolecular interactions .
Q. What safety protocols are essential when handling brominated quinoline derivatives?
Use personal protective equipment (PPE), including gloves and lab coats. Ensure proper ventilation to avoid inhalation of vapors. Follow guidelines for chemical waste disposal, as brominated compounds may generate hazardous byproducts (e.g., nitrogen oxides) during synthesis .
Advanced Research Questions
Q. How can SHELX software be optimized for refining crystallographic data of quinoline derivatives?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Hydrogen Atom Placement: Geometrically fix H atoms with riding models (C–H = 0.93–0.96 Å) and assign isotropic displacement parameters (Uiso = 1.2–1.5 Ueq of parent atoms) .
- Restraint Handling: Apply restraints to resolve disordered regions or high thermal motion .
- Validation: Cross-check with R1 and wR2 values (e.g., R1 = 0.046, wR2 = 0.134 for ethyl analogs) .
Q. How do intramolecular hydrogen bonds influence molecular conformation and crystal packing?
Intramolecular C–H⋯O bonds form S(6) ring motifs, stabilizing the planar quinoline core. Intermolecular C–H⋯O bonds propagate chains along crystallographic axes (e.g., b-axis), affecting lattice stability and melting points .
Q. What strategies resolve contradictions in reported crystallographic parameters (e.g., dihedral angles)?
- Data Quality Assessment: Ensure high-resolution data (e.g., θ > 25°) and low R factors.
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., ethyl 6-bromo-2-vinylquinoline-4-carboxylate has a 25.44° dihedral angle between quinoline and phenyl rings) .
- Computational Validation: Use density functional theory (DFT) to predict plausible conformations .
Q. How can crystallization protocols be optimized for high-quality single crystals?
- Solvent Selection: Use low-polarity solvents (e.g., ethanol or hexane) to slow nucleation.
- Temperature Control: Gradual cooling from reflux temperature minimizes defects.
- Seeding: Introduce microcrystals to guide growth .
Q. What role do substituents (bromo, methoxy) play in modulating biological activity?
- Bromine: Enhances electrophilic reactivity, potentially improving binding to biological targets (e.g., enzymes).
- Methoxy Group: Increases lipophilicity and influences pharmacokinetics. Comparative studies with non-brominated or de-methoxylated analogs can clarify structure-activity relationships .
Methodological Tables
Table 1: Key Crystallographic Parameters for Ethyl 6-Bromo-2-Vinylquinoline-4-Carboxylate (Analog)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Orthorhombic | |
| Unit Cell Dimensions | a = 14.0819 Å, b = 9.7470 Å, c = 24.0399 Å | |
| Dihedral Angle (Quinoline-Phenyl) | 25.44° | |
| Hydrogen Bond (C–H⋯O) | 2.50 Å, 145° |
Table 2: Common Solvent Systems for Column Chromatography
| Solvent Ratio (Petroleum Ether:Ethyl Acetate) | Application |
|---|---|
| 9:1 | Initial impurity removal |
| 7:3 | Final product elution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
